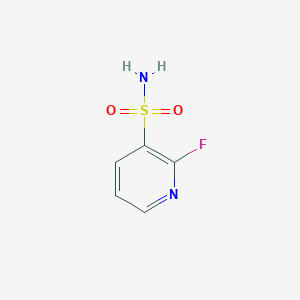
2-氟吡啶-3-磺酰胺
描述
2-Fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5FN2O2S. It is closely related to 6-bromo-2-fluoropyridine-3-sulfonamide, which has a molecular weight of 255.07 .
Molecular Structure Analysis
The molecular structure of 2-Fluoropyridine-3-sulfonamide can be analyzed using Fourier transform microwave (FTMW) and chirped pulse Fourier transform microwave (cp-FTMW) spectroscopies . These techniques have been used to investigate the ground state rotational spectra of 2-fluoropyridine and 3-fluoropyridine .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoropyridine-3-sulfonamide are not available, there are general reactions involving fluoropyridines. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . Also, the synthesis of fluorinated pyridines often involves reactions such as the Umemoto reaction and Balts-Schiemann reaction .Physical And Chemical Properties Analysis
2-Fluoropyridine-3-sulfonamide has a molecular weight of 176.17 g/mol. It is related to 3-fluoropyridine-2-sulfonamide, which is a powder at room temperature .科学研究应用
合成和生物活性
- 对脂肪基磺酰氟化物的合成,包括2-氟吡啶-3-磺酰胺衍生物,由于它们在化学生物学和分子药理学中的应用而引起了越来越多的关注。一种新颖的合成方法涉及可见光介导的脱羧氟磺酰乙基化,使得能够创建多样化的化合物库(Ruting Xu et al., 2019)。
分析化学
- 在环境样品中检测磺胺类和氟喹诺酮类化合物的检测技术的进步突显了2-氟吡啶-3-磺酰胺衍生物在环境分析化学中的重要性。高效液相色谱联用质谱常常用于这一目的(Patrícia S. Peixoto et al., 2016)。
生化应用
- 化合物2-氨基-3-(5-(二甲基氨基)萘酚-1-磺酰胺)丙酸,一种荧光氨基酸衍生物,已经被遗传编码到蛋白质中用于研究其结构和动态。这突显了2-氟吡啶-3-磺酰胺衍生物在生物化学和细胞生物学中的潜力(D. Summerer et al., 2006)。
放射性药物
- 类似[18F]2B-SRF101的衍生物,是荧光染料Sulforhodamine 101的磺酰胺衍生物,已经被开发用于潜在的放射示踪和研究生物行为。这些应用突显了2-氟吡啶-3-磺酰胺在放射性药物研究中的相关性(Ingrid Kreimerman et al., 2017)。
环境毒理学
- 关于氟代表面活性剂的生物降解研究,其中包括2-氟吡啶-3-磺酰胺衍生物,对于了解它们的环境影响和转化产物至关重要。这项研究对评估这些化合物的环境持久性和毒性至关重要(Lisa A. D’Agostino等,2017)。
药物化学
- 比较各种磺胺衍生物与苯乙醇胺N-甲基转移酶的结合亲和力,这是一个关键酶,展示了2-氟吡啶-3-磺酰胺在开发用于治疗应用的有效酶抑制剂中的实用性(G. L. Grunewald et al., 2006)。
安全和危害
While specific safety data for 2-Fluoropyridine-3-sulfonamide is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and keeping away from open flames, hot surfaces, and sources of ignition .
未来方向
The use of fluoropyridines in drug discovery is a growing field . The unique properties of fluorine make fluorinated organic compounds attractive in many research areas, and therefore fluorinating agents are important . Future research may focus on developing new methods for the synthesis of 2-Fluoropyridine-3-sulfonamide and exploring its potential applications in medicine and other fields.
作用机制
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoropyridine-3-sulfonamide belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property could influence the interaction of 2-Fluoropyridine-3-sulfonamide with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as fluoroquinolones, have been studied extensively . Fluoroquinolones are known for their favorable pharmacokinetic profiles, resulting in high serum concentrations . These properties may provide some insight into the potential pharmacokinetics of 2-Fluoropyridine-3-sulfonamide.
Result of Action
The presence of fluorine in the compound could potentially enhance its reactivity and selectivity, leading to unique biological effects .
Action Environment
The suzuki–miyaura (sm) coupling reaction, a common reaction involving organoboron reagents like 2-fluoropyridine-3-sulfonamide, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable and effective under a variety of environmental conditions.
生化分析
Biochemical Properties
2-Fluoropyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in various metabolic pathways . The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect processes such as pH regulation and ion transport. Additionally, 2-Fluoropyridine-3-sulfonamide’s interaction with dihydropteroate synthetase can inhibit folate synthesis, impacting cell growth and replication .
Cellular Effects
2-Fluoropyridine-3-sulfonamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by 2-Fluoropyridine-3-sulfonamide can lead to altered pH levels within cells, affecting cellular metabolism and ion transport . Furthermore, its impact on dihydropteroate synthetase can result in reduced folate synthesis, which is essential for DNA synthesis and repair, thereby influencing cell proliferation and gene expression .
Molecular Mechanism
The molecular mechanism of 2-Fluoropyridine-3-sulfonamide involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity by blocking the access of substrates to the zinc ion . Similarly, the compound binds to dihydropteroate synthetase, preventing the enzyme from catalyzing the synthesis of dihydropteroate, a precursor in the folate synthesis pathway . These interactions result in the inhibition of enzyme activity, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoropyridine-3-sulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its degradation can occur over extended periods, leading to reduced efficacy . Long-term exposure to 2-Fluoropyridine-3-sulfonamide in in vitro studies has demonstrated sustained inhibition of target enzymes, resulting in prolonged effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoropyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs, leading to cellular damage and impaired function .
Metabolic Pathways
2-Fluoropyridine-3-sulfonamide is involved in metabolic pathways that include its interaction with enzymes such as carbonic anhydrase and dihydropteroate synthetase . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, particularly in pathways related to pH regulation and folate synthesis . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Fluoropyridine-3-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in organs such as the liver and kidneys, where it exerts its effects on target enzymes .
Subcellular Localization
The subcellular localization of 2-Fluoropyridine-3-sulfonamide is primarily within the cytoplasm, where it interacts with its target enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes it inhibits. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
属性
IUPAC Name |
2-fluoropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRZCYYTTIMHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260427-18-6 | |
| Record name | 2-fluoropyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



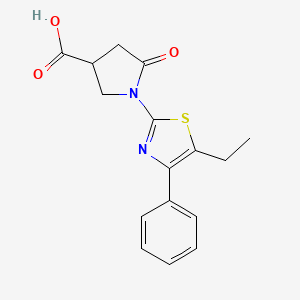
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)
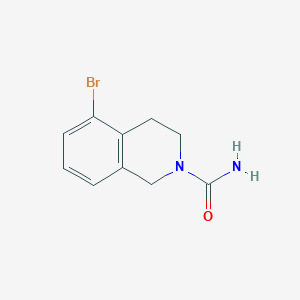
![5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415237.png)
![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)
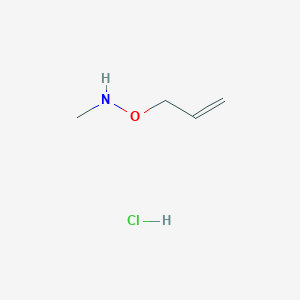
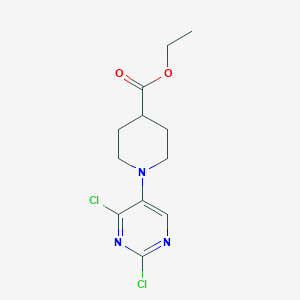
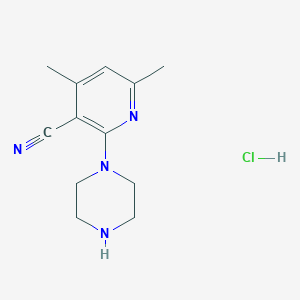
![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)
![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
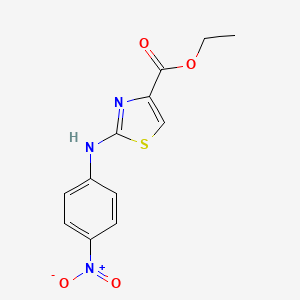
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)